molecular formula C10H5F2NO2 B3101723 5,7-Difluoroquinoline-6-carboxylic acid CAS No. 1398504-28-3

5,7-Difluoroquinoline-6-carboxylic acid

Cat. No.: B3101723
CAS No.: 1398504-28-3
M. Wt: 209.15 g/mol
InChI Key: LRIKOJADJPATOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H5F2NO2 and its molecular weight is 209.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.02883473 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoroquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-4-7-5(2-1-3-13-7)9(12)8(6)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKOJADJPATOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271330
Record name 6-Quinolinecarboxylic acid, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398504-28-3
Record name 6-Quinolinecarboxylic acid, 5,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398504-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinolinecarboxylic acid, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Molecular Mechanisms of Action of Quinoline Carboxylic Acids General Research Context

Inhibition of DNA Gyrase and Topoisomerase Enzymes

One of the most well-documented activities of quinoline (B57606) carboxylic acids is their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, quinolone antibiotics, a prominent class of quinoline carboxylic acids, induce bactericidal effects. The mechanism involves the formation of a stable complex between the drug, the enzyme, and the bacterial DNA, which ultimately leads to double-strand breaks in the DNA and cell death. The carboxylic acid group at position 3 and the ketone at position 4 of the quinoline ring are essential for this activity, as they coordinate with a magnesium ion and interact with the enzyme's active site.

Modulation of Tyrosine Kinases and Related Signaling Pathways

Quinoline carboxylic acid derivatives have emerged as potent modulators of various tyrosine kinases, which are critical enzymes in cellular signaling pathways that control cell growth, differentiation, and survival. nih.govnih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several quinoline-based compounds have been developed as inhibitors of key tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK). nih.govacs.org For instance, certain 4-aminoquinoline-3-carboxamide derivatives have demonstrated potent and reversible inhibition of BTK, a key player in B-cell signaling. acs.org The mechanism of action typically involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Interaction with Heat Shock Protein 90 (Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a promising strategy for cancer therapy. Some quinoline-based compounds have been identified as Hsp90 inhibitors. nih.gov These molecules can interfere with the chaperone's function, leading to the destabilization and subsequent degradation of oncogenic client proteins, thereby inducing anti-proliferative and apoptotic effects in cancer cells.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Aberrant HDAC activity is associated with various diseases, including cancer. Quinoline carboxylic acid derivatives have been investigated as HDAC inhibitors. By inhibiting HDACs, these compounds can induce hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes that were epigenetically silenced. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Beyond their specific enzyme inhibitory activities, many quinoline carboxylic acid derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The induction of apoptosis can occur through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These compounds can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis. Furthermore, quinoline carboxylic acids can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating. This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Utility as Fluorescent Probes and Chemical Sensors for Biological Studies

The inherent fluorescent properties of the quinoline scaffold have led to the development of quinoline carboxylic acid derivatives as powerful tools in biological research. crimsonpublishers.comcrimsonpublishers.com Their fluorescence characteristics are often sensitive to the local environment, such as polarity and pH, making them valuable as sensors and probes.

The design of quinoline-based fluorescent probes often involves modifying the quinoline core with various functional groups to tune their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. crimsonpublishers.comresearchgate.net These probes have been successfully applied in a wide range of bio-imaging applications, including:

Cellular Staining: Specific quinoline derivatives can be designed to accumulate in particular cellular compartments, such as the lysosomes or lipid droplets, allowing for their visualization and tracking within living cells. crimsonpublishers.com

Sensing of Metal Ions and Small Molecules: The carboxylic acid moiety and the nitrogen atom of the quinoline ring can act as chelating agents for metal ions. This interaction can lead to significant changes in the fluorescence properties of the molecule, enabling the detection and quantification of biologically important ions like zinc.

Monitoring Biological Processes: Quinoline-based probes have been developed to monitor dynamic biological processes in real-time. For example, their fluorescence may change in response to variations in pH or the presence of specific enzymes, providing insights into cellular function and dysfunction. crimsonpublishers.com

Sentinel Lymph Node Mapping: Novel quinoline-based fluorescent probes have been designed for in vivo imaging applications, such as the mapping of sentinel lymph nodes, which is crucial for cancer staging. nih.gov

The versatility of the quinoline carboxylic acid scaffold in terms of chemical modification allows for the rational design of probes with tailored properties for specific biological imaging tasks.

An in-depth examination of 5,7-Difluoroquinoline-6-carboxylic acid, this article explores its characteristics within the broader context of quinoline carboxylic acids and its specific fluorescent properties. The content adheres to a structured analysis, beginning with the general biological activities of its chemical class and narrowing down to its pH-responsive fluorescence.

Ph Responsive Fluorescent Properties

The fluorescence of quinoline (B57606) derivatives is a well-documented phenomenon, often influenced by the molecular environment, including solvent polarity and pH. For quinoline carboxylic acids specifically, the presence of ionizable groups—the carboxylic acid and the basic nitrogen atom of the quinoline ring—suggests a strong dependence of their photophysical properties on pH. Changes in pH alter the protonation state of these groups, which can significantly modify the electronic structure of the molecule and, consequently, its absorption and fluorescence characteristics. rsc.orgresearchgate.netnih.gov

While specific experimental data on the pH-responsive fluorescent properties of 5,7-Difluoroquinoline-6-carboxylic acid are not extensively detailed in the surveyed scientific literature, the general behavior of the broader class of fluoroquinolone antibiotics, which share the same core structure, provides a strong basis for its expected properties. Studies on fluoroquinolones such as ciprofloxacin (B1669076) and norfloxacin (B1679917) demonstrate that their fluorescence intensity and emission wavelengths are highly pH-dependent. researchgate.net

Generally, these compounds can exist in cationic, zwitterionic, or anionic forms depending on the pH of the solution. rsc.org Each of these forms possesses distinct absorption and emission properties. rsc.org Research indicates that the fluorescence of fluoroquinolone photoproducts is often most intense in an acidic medium, for example, around pH 4. researchgate.net The protonation of the quinoline ring system is an effective method for enhancing fluorescence, with studies showing a more than 50-fold increase in fluorescence intensity for some quinolines when treated with strong acids. nih.gov

The typical fluorescence behavior of a related fluoroquinolone, FM 17 (1-Cyclopropyl-6-fluoro-7-(2,2,6,6-tetramethyl-1-oxy-piperidine-4-yl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), as a function of pH is illustrated in the table below, which shows a marked decrease in fluorescence intensity as the pH moves from acidic to basic.

pHRelative Fluorescence Intensity (%)
2100
495
680
840
1025
1220

This table presents hypothetical illustrative data based on the general trends observed for pH-sensitive fluoroquinolones as described in the literature, such as in "Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions". mdpi.com It does not represent experimentally verified data for this compound.

For this compound, it is anticipated that in highly acidic solutions, both the carboxylic acid group and the quinoline nitrogen would be protonated, leading to specific fluorescent behavior. As the pH increases, deprotonation of the carboxylic acid would form a zwitterion, and further increases would lead to the deprotonation of the quinoline nitrogen, resulting in an anionic species. Each of these protonation states would likely exhibit unique fluorescence quantum yields and emission maxima, making the compound a potential candidate for use as a pH-sensitive fluorescent probe.

Advanced Analytical Characterization Techniques for 5,7 Difluoroquinoline 6 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for mapping the intricate atomic arrangement within a molecule. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its structural components and their connectivity can be obtained. For 5,7-Difluoroquinoline-6-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of individual atoms, their proximity to one another, and the bonding relationships that form the molecular skeleton.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms present in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the acidic proton of the carboxylic acid group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid moiety. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to its acidic nature and participation in hydrogen bonding. The aromatic protons will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The coupling patterns (multiplicities) and coupling constants (J values) between adjacent protons provide valuable information about their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.9 Doublet of doublets J(H2,H3), J(H2,H4)
H-3 ~7.5 Doublet of doublets J(H3,H2), J(H3,H4)
H-4 ~8.2 Doublet of doublets J(H4,H2), J(H4,H3)
H-8 ~7.8 Doublet J(H8,F7)
COOH ~12.0 Broad Singlet -

Note: The predicted values are based on general principles and data from similar quinoline structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are highly sensitive to their electronic environment. The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield position, typically in the range of 160-180 ppm. The aromatic carbons of the quinoline ring will resonate in the aromatic region (approximately 110-160 ppm), with the carbons directly bonded to the electronegative fluorine atoms (C-5 and C-7) exhibiting characteristic shifts and carbon-fluorine couplings (¹JCF, ²JCF, etc.).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~150
C-3 ~122
C-4 ~138
C-4a ~125
C-5 ~155 (d, ¹JCF)
C-6 ~120
C-7 ~158 (d, ¹JCF)
C-8 ~115 (d, ²JCF)
C-8a ~148
COOH ~168

Note: The predicted values are based on general principles and data from similar fluoroquinolone structures. 'd' denotes a doublet due to carbon-fluorine coupling. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for directly observing the fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at positions 5 and 7. The chemical shifts of these fluorine nuclei are highly indicative of their local electronic environment. Furthermore, fluorine-fluorine and fluorine-proton couplings can provide additional structural insights. The large chemical shift dispersion in ¹⁹F NMR often leads to well-resolved spectra, making it an excellent tool for confirming the presence and substitution pattern of fluorine in the molecule.

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-4a, C-5, C-6, C-7, C-8a, and the carboxylic acid carbon, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which can be used to confirm the stereochemistry and conformation of the molecule, although for a rigid aromatic system like this, its application is more focused on confirming through-space interactions between nearby protons.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thus confirming the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound (C₁₀H₅F₂NO₂), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its exact molecular weight of 209.0291 g/mol . The observation of this peak with high mass accuracy provides strong evidence for the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group (as CO₂ or COOH) and cleavages within the quinoline ring system.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Interpretation
[C₁₀H₅F₂NO₂]⁺ 209.0291 Molecular Ion
[C₁₀H₆F₂NO₂]⁺ 210.0369 Protonated Molecular Ion [M+H]⁺
[C₉H₅F₂N]⁺ 164.0417 Loss of COOH radical
[C₉H₄F₂N]⁺ 163.0339 Loss of HCOOH

Note: The predicted m/z values are calculated based on the elemental composition. The relative intensities of the fragments would depend on the ionization technique and conditions used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of its elemental formula.

For this compound (molecular formula: C₁₀H₅F₂NO₂), the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally measured mass obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental values provides strong evidence for the compound's identity.

Typically, the analysis is performed using electrospray ionization (ESI) in negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. researchgate.netiaph.es This pseudomolecular ion is then measured by the high-resolution analyzer.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₅F₂NO₂
Theoretical Monoisotopic Mass 209.0288 g/mol
Ionization Mode ESI Negative
Observed Ion [M-H]⁻
Theoretical m/z of [M-H]⁻ 208.0210

This interactive table summarizes the key parameters in HRMS analysis for exact mass determination.

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Coupling chromatographic separation with mass spectrometry provides a powerful platform for analyzing complex mixtures and assessing the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common approach for this compound. researchgate.net The technique separates the target compound from impurities or byproducts using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then directed into the mass spectrometer, which serves as a highly sensitive and selective detector. ekb.egnih.gov The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for the specific m/z of the [M-H]⁻ ion of this compound (m/z 208.0210), enhancing sensitivity and specificity. researchgate.net This allows for the quantification of the main compound and the identification of related impurities, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of carboxylic acids due to their low volatility and high polarity. lmaleidykla.lt To make this compound amenable to GC analysis, a derivatization step is required. mdpi.com This involves converting the carboxylic acid group into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester, by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.ltmdpi.com While effective, this adds a step to the sample preparation process. GC-MS is a powerful tool for separating volatile compounds and can provide detailed structural information through electron ionization (EI) fragmentation patterns. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. echemi.com The IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrations of its specific bonds. vscht.cz

The most prominent features are associated with the carboxylic acid group. A very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The presence of conjugation with the quinoline ring system can shift this frequency to a lower wavenumber compared to saturated carboxylic acids. libretexts.org Other important vibrations include the C-O stretch, appearing in the 1320-1210 cm⁻¹ region, and C-F stretching vibrations, which are typically strong and found in the 1400-1000 cm⁻¹ range. Aromatic C=C and C-H stretching vibrations also appear in their characteristic regions.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Broad, Strong
Aromatic C-H Stretch 3100 - 3000 Medium
Carbonyl C=O Stretch 1710 - 1680 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
Carboxylic Acid C-O Stretch 1320 - 1210 Strong
C-F Stretch 1400 - 1000 Strong

This interactive table highlights the key IR frequencies used to identify the functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinoline ring in this compound is an extended aromatic system, which gives rise to characteristic UV absorption bands.

The spectrum is expected to show absorptions resulting from π→π* transitions, which are common in aromatic and conjugated systems. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and typically result in strong absorption bands. The presence of the nitrogen atom in the quinoline ring also allows for n→π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally of lower intensity than π→π* transitions. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the solvent and the specific substitution pattern on the quinoline ring, including the fluoro and carboxyl groups.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of synthesized this compound and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and purification of this compound. researchgate.net Due to the compound's polarity and aromatic nature, reversed-phase HPLC is the most commonly employed mode.

A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. beilstein-journals.org Detection is most commonly achieved using a UV detector, set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 220 nm or 260 nm). beilstein-journals.org The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For purification purposes, the separated fractions corresponding to the main peak are collected.

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Typical Conditions
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min

This interactive table outlines a standard set of conditions for the HPLC analysis of the target compound.

Gas Chromatography (GC)

As previously mentioned, direct analysis of this compound by Gas Chromatography (GC) is challenging due to its non-volatile nature. lmaleidykla.lt The high melting point and strong intermolecular hydrogen bonding of the carboxylic acid group prevent it from being readily vaporized without decomposition at typical GC injection port temperatures.

Therefore, for GC analysis, derivatization is mandatory. mdpi.com The carboxylic acid is converted into a less polar and more volatile derivative, most commonly a silyl (B83357) ester. After derivatization, the sample can be injected into the GC, where it is separated on a capillary column (e.g., with a non-polar or medium-polarity stationary phase) based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. While GC can offer very high resolution, the requirement for derivatization makes HPLC the more direct and frequently used chromatographic method for this class of compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and inexpensive analytical technique for determining the purity of a compound and for monitoring the progress of chemical reactions. In the context of this compound, TLC would be employed to qualitatively assess the presence of the compound in a sample and to identify the number of components in a mixture.

The process involves spotting a small amount of a solution of the compound onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the spotted sample travel up the plate at different rates, depending on their affinity for the stationary phase and their solubility in the mobile phase.

For a compound like this compound, which contains a UV-active quinoline ring system, the separated spots can be visualized under UV light, typically at 254 nm, where they appear as dark spots against a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound, solvent system, and stationary phase.

A hypothetical TLC analysis for assessing the purity of a sample of this compound is presented in the table below. The Rf value would be experimentally determined.

Table 1: Hypothetical Thin-Layer Chromatography Parameters for this compound

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 v/v) with a small amount of acetic acid to ensure the carboxylic acid is protonated and less polar.
Visualization UV light at 254 nm

| Expected Rf Value | To be determined experimentally. A single spot would indicate a high degree of purity. |

Preparative Chromatography Techniques

Preparative chromatography is a method used to purify larger quantities of a compound from a mixture. This technique operates on the same principles as analytical chromatography but is scaled up to handle more significant amounts of material. For the isolation and purification of this compound, preparative high-performance liquid chromatography (Prep-HPLC) or flash column chromatography would be suitable methods.

In preparative HPLC, a solution of the crude compound is injected into a column packed with a stationary phase. A high-pressure pump forces a mobile phase through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector monitors the effluent from the column, and fractions are collected as the purified compound elutes.

Flash column chromatography is a faster version of traditional column chromatography that uses a positive pressure to force the mobile phase through the column, leading to a more rapid and efficient separation.

The selection of the stationary and mobile phases is crucial for achieving good separation and would be guided by preliminary analytical TLC experiments.

Table 2: Illustrative Preparative Chromatography Parameters for Purifying this compound

Parameter Flash Column Chromatography Preparative HPLC
Stationary Phase Silica gel (230-400 mesh) C18 (Reversed-phase)
Mobile Phase A gradient of ethyl acetate in hexane A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid)
Detection UV-Vis detector (e.g., at 254 nm) UV-Vis detector (e.g., at 254 nm)

| Outcome | Purified this compound in milligram to gram quantities. | High-purity this compound in milligram to gram quantities. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.

For this compound, with the molecular formula C10H5F2NO2, the theoretical elemental composition can be calculated. An experimentally determined analysis that closely matches these theoretical values provides strong evidence for the compound's identity and stoichiometric purity.

Table 3: Theoretical Elemental Composition of this compound (C10H5F2NO2)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 10 120.10 57.43
Hydrogen H 1.01 5 5.05 2.41
Fluorine F 19.00 2 38.00 18.17
Nitrogen N 14.01 1 14.01 6.70
Oxygen O 16.00 2 32.00 15.29

| Total | | | | 209.16 | 100.00 |

An experimental result from an elemental analyzer would be considered acceptable if the found percentages are within ±0.4% of the theoretical values.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is considered the gold standard for unambiguous structure determination, as it reveals detailed information about bond lengths, bond angles, and stereochemistry.

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.

While a crystal structure for this compound is not publicly available, a successful analysis would yield precise data on its molecular geometry. For instance, a study on the related compound 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid utilized single-crystal X-ray diffraction to confirm the structure of a synthetic intermediate.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Expected Information
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P21/c)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise distances between bonded atoms (e.g., C-F, C=O, C-N)
Bond Angles Angles between adjacent bonds (e.g., F-C-C, O-C-O)

| Torsion Angles | Dihedral angles defining the conformation of the molecule |

This data would provide definitive proof of the compound's structure and could reveal insights into its intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid group.

Structure Activity Relationship Sar Studies of 5,7 Difluoroquinoline 6 Carboxylic Acid Derivatives

Impact of Fluoro-Substitution on Molecular Recognition and Ligand Binding

The incorporation of fluorine atoms into the quinoline (B57606) ring system significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby profoundly influencing its molecular recognition and binding affinity. tandfonline.comresearchgate.net Fluorine's high electronegativity can modify the pKa of nearby functional groups, which can be crucial for receptor binding and bioavailability. tandfonline.com

Contribution of the Carboxylic Acid Moiety to Receptor Interaction

The carboxylic acid group, typically at position C-3 or C-4 of the quinoline core, is a crucial feature for the biological activity of many quinoline derivatives. nih.gov This moiety is often involved in critical binding interactions with target receptors. For instance, in a series of quinoline analogs designed as multidrug resistance protein 2 (MRP2) inhibitors, the carboxyl group at position 4 was suggested to interact directly with the MRP2 receptor. nih.gov Molecular docking studies have indicated that the quinoline ring can orient the carboxylic acid group in a favorable direction for enhanced interaction with a biological target. nih.gov

This functional group can act as a hydrogen bond donor and acceptor, forming key interactions that anchor the ligand in the binding pocket of a receptor or enzyme. researchgate.netnih.gov In some contexts, the carboxylic acid is essential for chelating divalent metal ions, which can be a crucial part of the mechanism of action. nih.gov Structure-activity relationship studies of quinoline carboxylic acid analogs as inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase revealed a strict requirement for the carboxylic acid at the C-4 position for inhibitory activity. nih.gov This highlights the indispensable role of this group in the molecular recognition process.

Positional Effects of Fluorine and Carboxyl Groups on Biological Activity

The specific placement of both the fluorine atoms and the carboxylic acid group on the quinoline scaffold has a dramatic effect on the compound's biological profile. The substitution pattern dictates the molecule's shape, electronic distribution, and ability to interact with specific residues in a target's binding site.

For example, studies on various fluoroquinolones have consistently shown that a fluorine atom at the C-6 position is optimal for antibacterial activity. tandfonline.com The presence of a second fluorine atom, as in 5,7-difluoroquinoline (B1304923) derivatives, further modulates this activity. Research on 6,8-difluoroquinolones has shown that this substitution pattern can alter the activity spectrum compared to their 6-fluoro counterparts. msu.edu A study investigating the mutagenicity of different fluoroquinolines found that fluorination at position 3 rendered the compounds non-mutagenic, whereas fluorine at positions 5 or 7 enhanced mutagenicity. nih.gov This demonstrates the critical influence of fluorine's position on the molecule's interaction with biological systems, including DNA. nih.gov

Similarly, the position of the carboxylic acid is vital. While many active quinolones feature a carboxylic acid at C-3, studies on other quinoline derivatives have demonstrated the importance of a C-4 carboxyl group for activities like MRP2 inhibition and dihydroorotate dehydrogenase inhibition. nih.govnih.gov

Table 1: Impact of Substituent Position on the Biological Activity of Quinoline Derivatives

Compound Class Substituent Position Observed Effect on Activity Reference
Fluoroquinolones C-6 Fluorine Enhances DNA gyrase binding by 2-17 fold tandfonline.com
Fluorinated Quinolines C-3 Fluorine Renders compounds non-mutagenic nih.gov
Fluorinated Quinolines C-5 or C-7 Fluorine Enhances mutagenicity nih.gov
Tacrine-Quinoline Hybrids C-5 Fluorine on 8-hydroxyquinoline Potent BuChE inhibition mdpi.com
Tacrine-Quinoline Hybrids C-5,7 Dichloro on 8-hydroxyquinoline Markedly reduced activity mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Conformational Analysis and its Correlation with Pharmacological Efficacy

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a receptor and elicit a biological response. Fluorine substitution can significantly influence the conformational preferences of a molecule through various non-covalent interactions, including charge-dipole, dipole-dipole, and hyperconjugative interactions. researchgate.netresearchgate.net

While specific conformational analyses of 5,7-Difluoroquinoline-6-carboxylic acid are not extensively detailed in the available literature, principles can be drawn from related fluorinated structures. For instance, studies on fluorinated piperidines and acetophenones show that fluorine atoms can dictate a strong preference for specific conformations. researchgate.netnih.gov In some cases, repulsion between the electronegative fluorine and another polar atom can render certain conformations unstable, forcing the molecule into a more favorable shape for receptor binding. nih.gov In difluoroacetamide structures, the conformational preference is largely governed by dipole stabilization. rsc.org The rigid quinoline core provides a degree of planarity, but the orientation of the carboxylic acid group and any substituents can be influenced by the electronic effects of the fluorine atoms, potentially affecting how the molecule fits into a binding pocket.

Rational Design Principles for Modulating Activity through Structural Modifications

The principles derived from SAR studies provide a roadmap for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For quinoline carboxylic acids, SAR studies have identified three critical regions for modification: the C-2 position, the C-4 position (which requires a carboxylic acid), and the benzo portion of the ring system. nih.gov

Key principles for the rational design of this compound derivatives include:

Bioisosteric Replacement: Utilizing fluorine's unique properties as a bioisostere for hydrogen or a hydroxyl group to enhance binding or block metabolic degradation. tandfonline.comnih.gov

Modulating Lipophilicity: Strategically adding or moving fluorine atoms to fine-tune the molecule's lipophilicity, thereby optimizing membrane permeability and target engagement. tandfonline.comnih.gov

Conformational Constraint: Introducing substituents that lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. The influence of fluorine on conformation is a key tool in this regard. researchgate.netnih.gov

Targeted Functionalization: Modifying other positions on the quinoline ring (e.g., C-2, C-8) with various functional groups to explore new interactions with the target receptor and expand the biological activity profile. rsc.org

By systematically applying these principles, medicinal chemists can design and synthesize novel analogs of this compound with potentially enhanced therapeutic value. rsc.org

Computational Chemistry and Molecular Modeling of 5,7 Difluoroquinoline 6 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, grounded in the principles of quantum mechanics. These methods provide a detailed description of the electron distribution and geometry of 5,7-Difluoroquinoline-6-carboxylic acid, which are critical determinants of its physical and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries and calculating electronic properties. For this compound, DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation. dergipark.org.tr

The optimization process minimizes the energy of the molecule to predict its equilibrium geometry, yielding precise data on bond lengths, bond angles, and dihedral angles. In the structure of this compound, the quinoline (B57606) ring system is largely planar, though minor distortions can arise from the steric and electronic effects of the fluorine and carboxylic acid substituents. semanticscholar.org The calculations would reveal the precise C-F, C-C, C-N, C=O, and O-H bond lengths, which are influenced by the electron-withdrawing nature of the fluorine atoms and the resonance within the aromatic system.

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC5F~1.35 Å
Bond LengthC7F~1.35 Å
Bond LengthC6C(OOH)~1.50 Å
Bond LengthC(OOH)=O~1.22 Å
Bond LengthC(OOH)-OH~1.36 Å
Bond AngleFC5C6~119°
Bond AngleFC7C6~119°
Bond AngleC5C6C7~122°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

For this compound, the energy of the HOMO is indicative of its nucleophilicity and ionization potential, while the LUMO energy relates to its electrophilicity and electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. The presence of electronegative fluorine atoms and the quinoline ring's π-system significantly influences the energies and distribution of these orbitals. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative Data) Note: This table is illustrative. The values are typical for similar fluoroquinoline derivatives and would be precisely determined through DFT calculations.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Energy Gap (ΔE)4.5

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. researchgate.net They are calculated by mapping the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com These maps are invaluable for identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. Typically, red colors indicate areas of negative potential (high electron density), while blue colors represent areas of positive potential (electron deficiency). youtube.com

For this compound, the MEP map would show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. The fluorine atoms, despite their high electronegativity, also contribute to regions of negative potential. Conversely, a strong positive potential would be located on the hydrogen atom of the carboxylic acid's hydroxyl group, confirming its acidic nature and its role as a hydrogen bond donor. wuxiapptec.com

Quantum chemical calculations can accurately predict spectroscopic properties, which aids in the structural characterization of novel compounds.

Infrared (IR) Vibrational Frequencies: DFT calculations can simulate the vibrational spectrum of this compound. asianpubs.org This involves calculating the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. nih.gov Key predicted frequencies would include the O-H stretching of the carboxylic acid (typically around 3500-3600 cm⁻¹ in the gas phase), the C=O carbonyl stretching (around 1700-1780 cm⁻¹), C-F stretching modes, and various aromatic C-C and C-H stretching and bending vibrations. iosrjournals.orgresearchgate.netresearchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netmdpi.com The calculations provide theoretical chemical shifts for each nucleus in the molecule. For this compound, predictions would be particularly useful for assigning the signals in its complex ¹H and ¹³C NMR spectra and for understanding the electronic environment of the fluorine atoms in the ¹⁹F NMR spectrum. researchgate.netresearchgate.net The predicted shifts are compared to a reference compound (like tetramethylsilane) to correlate with experimental values.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand ligand-receptor interactions at a molecular level. researchgate.net

Quinolone and fluoroquinolone derivatives are known to exhibit a range of biological activities, often by targeting specific enzymes. nih.govsemanticscholar.org For this compound, potential biological targets could include bacterial DNA gyrase and topoisomerase II, which are common targets for antibacterial quinolones. researchgate.net Other potential targets could include enzymes like lactate (B86563) dehydrogenase in pathogens such as Plasmodium. researchgate.net

Molecular docking simulations would place this compound into the active site of a candidate target protein. The simulation software then calculates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki), which estimates the strength of the ligand-receptor interaction. samipubco.com

The analysis of the docked pose reveals the specific binding mode, detailing the key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), likely forming critical interactions with amino acid residues in the active site. The quinoline nitrogen can also act as a hydrogen bond acceptor.

π-π Stacking: The planar aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The quinoline ring system also contributes to favorable hydrophobic interactions within the binding pocket.

By identifying compounds with high predicted binding affinities and favorable interaction patterns, molecular docking helps prioritize molecules for synthesis and further biological evaluation. nih.gov

Virtual Screening for Novel Target Identification and Hit Prioritization

Virtual screening (VS) is a cornerstone of computational drug discovery, enabling the rapid assessment of large libraries of small molecules against biological targets to identify potential inhibitors or modulators. For this compound, VS can be employed in two primary ways: to identify novel protein targets with which it might interact or to prioritize it from a larger library of compounds against a known target.

The process would begin with the generation of a high-quality 3D conformation of the molecule. This structure would then be used as a query in structure-based or ligand-based screening approaches.

Structure-Based Virtual Screening (SBVS): In this approach, the 3D structure of this compound would be docked into the binding sites of a panel of known protein structures, often those implicated in disease pathways. Molecular docking programs use scoring functions to predict the binding affinity and pose of the ligand within the protein's active site. A high docking score against a particular protein would suggest a potential interaction, flagging it for further investigation. For instance, given the quinolone core, targets could include bacterial enzymes like DNA gyrase and topoisomerase IV, or eukaryotic kinases, where the molecule's planar structure and hydrogen bonding motifs could be favorable. nih.gov

Ligand-Based Virtual Screening (LBVS): If known active ligands for a particular target share structural or pharmacophoric features with this compound, this information can be leveraged. A pharmacophore model, representing the essential 3D arrangement of functional groups required for activity, could be built. The difluoroquinoline carboxylic acid would be evaluated for its fit to this model. A good fit would prioritize it as a "hit" for that specific target.

The results of a virtual screening campaign are typically ranked lists of compounds or targets. The table below illustrates a hypothetical outcome of a docking-based virtual screen of this compound against a panel of potential anti-cancer targets.

Target ProteinPDB IDDocking Score (kcal/mol)Key Predicted InteractionsHit Priority
Epidermal Growth Factor Receptor (EGFR)1M17-9.8H-bond with Met793; Pi-stacking with Phe723High
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-9.2H-bond with Cys919; Salt bridge with Asp1046High
B-Raf Kinase (BRAF)4YHT-8.5H-bond with Cys532Medium
DNA Gyrase Subunit B1KZN-8.1H-bond with Asp73; Metal coordination with Mg2+Medium
Pyruvate Dehydrogenase Kinase 2 (PDK2)2BU8-7.4H-bond with Asp286Low

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. For this compound, MD simulations are crucial for understanding its flexibility and the stability of its interactions with a potential biological target. nih.gov

While the quinoline ring system is largely rigid, the carboxylic acid group possesses rotational freedom. An MD simulation of the isolated molecule in a solvent (typically water) would reveal its preferred conformations. Analysis of the simulation trajectory would involve calculating the dihedral angle of the carboxylic acid group relative to the quinoline ring over time. This provides insight into the molecule's intrinsic flexibility and the energy barriers between different conformational states. Such an analysis is critical because the bioactive conformation required for binding to a target may not be the lowest energy conformation in solution. nih.gov The fluorine atoms at positions 5 and 7 would influence the electronic distribution and potentially restrict the conformational landscape through intramolecular interactions.

Once a potential protein target is identified through virtual screening, an MD simulation of the protein-ligand complex is performed. This simulation, typically run for hundreds of nanoseconds, assesses the stability of the predicted binding pose. mdpi.com Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is monitored throughout the simulation. A stable, low RMSD value indicates that the ligand remains securely in the binding pocket in its initial docked pose. A large fluctuation or a steady increase in RMSD might suggest an unstable interaction or that the ligand is dissociating from the binding site. rsc.org

Root Mean Square Fluctuation (RMSF): The RMSF of the protein's amino acid residues is calculated to identify regions that become more or less flexible upon ligand binding. mdpi.com

Interaction Analysis: The simulation trajectory is analyzed to determine the persistence of key interactions (like hydrogen bonds, hydrophobic contacts, or salt bridges) between the ligand and the protein. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding affinity. researchgate.net

The following table presents hypothetical data from a 200-nanosecond MD simulation of this compound bound to the ATP-binding site of EGFR kinase.

Analysis MetricValueInterpretation
Ligand RMSD (average)1.5 ÅStable binding within the active site.
Protein RMSF (hinge region)0.8 ÅReduced flexibility in the key binding region upon ligand interaction.
H-bond Occupancy (Ligand-Met793)95.2%Critical and highly stable hydrogen bond interaction.
H-bond Occupancy (Ligand-Asp1046)45.7%Transient, less stable hydrogen bond.
Binding Free Energy (MM/PBSA)-45.5 kcal/molFavorable binding energy, indicating a strong theoretical affinity.

This table is interactive. Users can sort the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for guiding the optimization of lead compounds.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. nih.govomicsonline.org To build a CoMFA model for a series of this compound analogs, one would need a dataset of these compounds with their experimentally measured biological activities (e.g., IC₅₀ values). The methodology involves:

Molecular Alignment: All molecules in the series are aligned based on a common scaffold, in this case, the difluoroquinoline core.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction fields are calculated using a probe atom.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the field values with the variations in biological activity. ijpsonline.com

The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure would likely lead to changes in activity. For example, a green contour in a steric map indicates that bulkier substituents are favored in that region, while a blue contour in an electrostatic map might indicate that an electropositive group would enhance activity.

The ultimate goal of a QSAR study is to develop a robust and predictive model. The statistical quality of the generated CoMFA model is assessed using several parameters:

q² (Cross-validated r²): This value, obtained through methods like leave-one-out cross-validation, indicates the internal predictive ability of the model. A q² value greater than 0.5 is generally considered good.

r² (Non-cross-validated r²): This represents the correlation coefficient for the training set of molecules and indicates the model's goodness of fit.

Predictive r² (pred_r²): The model's ability to predict the activity of an external test set of compounds (not used in model generation) is the true measure of its utility. A high pred_r² value confirms the model's predictive power.

A hypothetical QSAR model for a series of quinolone analogs targeting DNA gyrase might yield the statistical results shown below.

Statistical ParameterValueSignificance
q² (Cross-validated)0.68Good internal predictive power.
r² (Non-cross-validated)0.92Excellent fit for the training data.
Predictive r² (Test Set)0.85Strong predictive ability for external compounds.
Steric Field Contribution55%Steric properties are a major determinant of activity.
Electrostatic Field Contribution45%Electrostatic properties also play a significant role.

This table is interactive. Users can sort the data by clicking on the column headers.

Such a predictive model would be instrumental in the rational design of novel, more potent derivatives of this compound by guiding synthetic chemists on which structural modifications are most likely to improve biological activity. mdpi.com

Network Pharmacology Approaches for Multi-Target and Pathway Analysis

Network pharmacology is a computational methodology that investigates the complex interactions between drug molecules, their multiple protein targets, and the associated biological pathways. This approach provides a holistic view of a compound's mechanism of action, moving beyond the traditional "one-drug, one-target" paradigm. In the context of this compound, a derivative of the quinoline scaffold known for its diverse biological activities, network pharmacology can be employed to predict its potential therapeutic effects and uncover its molecular mechanisms. nih.gov

By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify key protein hubs and functional modules that are likely to be modulated by the compound. nih.gov This in silico analysis helps in prioritizing targets for further experimental validation and can reveal novel therapeutic applications for the compound.

Predicted Multi-Target Interactions of this compound

Based on the known interactions of similar quinoline-based compounds, a set of putative protein targets for this compound can be predicted. Quinolines are recognized for their interactions with enzymes crucial for DNA replication and cell proliferation, such as DNA gyrase and topoisomerase IIα. nih.gov Furthermore, their potential involvement in signaling pathways related to inflammation and cell cycle regulation suggests a broader range of targets.

An illustrative network pharmacology analysis would begin by identifying these potential targets and then expanding the network to include their primary interacting partners. This allows for the visualization of the compound's potential sphere of influence within the cellular machinery.

Predicted TargetGene SymbolFunctionPotential Therapeutic Relevance
DNA gyrase subunit BgyrBBacterial DNA replicationAntibacterial
Topoisomerase II alphaTOP2AHuman DNA replication and repairAnticancer
Vascular Endothelial Growth Factor Receptor 2KDRAngiogenesisAnticancer
Epidermal Growth Factor ReceptorEGFRCell proliferation and signalingAnticancer
Mitogen-activated protein kinase 1MAPK1Signal transductionAnticancer, Anti-inflammatory
Tumor necrosis factorTNFInflammationAnti-inflammatory
Interleukin-6IL6Inflammation and immune responseAnti-inflammatory

Protein-Protein Interaction (PPI) Network Construction and Analysis

A hypothetical PPI network for this compound can be constructed using the predicted targets from the table above. This network would illustrate the direct and indirect interactions between these proteins. Analysis of such a network often reveals "hub" proteins that have a high number of connections, suggesting a critical role in the biological processes affected by the compound. nih.gov

For instance, in a hypothetical network, targets like EGFR and MAPK1 might emerge as hubs, indicating that this compound could significantly impact cell signaling cascades. The interconnectedness of these proteins highlights the potential for the compound to exert pleiotropic effects, influencing multiple downstream pathways simultaneously.

Pathway Enrichment Analysis

Pathway enrichment analysis is a crucial step in network pharmacology to understand the biological functions associated with the predicted targets of a compound. nih.gov By mapping the target proteins to known biological pathways, it is possible to infer the potential therapeutic effects of this compound.

Based on the hypothetical targets, a pathway analysis might reveal enrichment in several key areas:

Cancer-related pathways: The presence of targets like TOP2A, EGFR, and KDR would strongly suggest an involvement in pathways related to cell cycle regulation, DNA damage response, and angiogenesis, all of which are hallmarks of cancer. nih.gov

Inflammatory pathways: Targets such as TNF and IL6 are central to inflammatory signaling. nih.govnih.gov Their modulation by this compound could indicate potential anti-inflammatory properties.

Bacterial infection pathways: The targeting of bacterial-specific enzymes like DNA gyrase points to a direct antibacterial mechanism of action. nih.gov

Pathway CategoryEnriched PathwayAssociated Target Genes
CancerPathways in cancerEGFR, KDR, MAPK1
CancerCell cycleTOP2A, EGFR
Infectious DiseaseBacterial DNA replicationgyrB
Immune SystemTNF signaling pathwayTNF, MAPK1
Immune SystemJAK-STAT signaling pathwayIL6

The integration of multi-target prediction, PPI network analysis, and pathway enrichment provides a powerful computational framework for elucidating the complex mechanisms of action of compounds like this compound. This approach not only helps in understanding its potential therapeutic uses but also aids in the rational design of future derivatives with improved efficacy and specificity.

Intellectual Property Landscape and Patent Analysis Pertaining to Fluorinated Quinoline Carboxylic Acids

Overview of Patent Categories for Chemical Compounds and Synthetic Processes

Patents related to chemical compounds, including fluorinated quinoline (B57606) carboxylic acids, can be broadly categorized to protect various aspects of an invention. Understanding these categories is crucial for navigating the IP landscape. The primary types of claims found in patents for chemical entities and their synthesis are:

Composition of Matter Claims: These are the most common and arguably the strongest type of patent claim for a new chemical compound. They protect the chemical entity itself, regardless of how it is made or used. For a novel compound like an analog of 5,7-difluoroquinoline-6-carboxylic acid, a composition of matter claim would provide the broadest protection.

Process Claims: These claims protect a specific method of synthesizing a chemical compound. If a novel and non-obvious method is developed to produce this compound or its analogs, a process patent can be obtained. This type of patent can be valuable, especially if the new process is more efficient, cost-effective, or produces a purer product than existing methods.

Method of Use Claims: These patents cover a new application for a known or new compound. For instance, if this compound or a related analog is found to have a new therapeutic use, such as anticancer or antiviral activity, a method of use patent could be secured.

Formulation Claims: These claims protect a specific formulation or composition containing the active pharmaceutical ingredient (API). This could include a particular combination of excipients that enhances stability, solubility, or bioavailability.

Product-by-Process Claims: These claims define a product by the process used to create it. They are typically used when the product itself is difficult to characterize by its structure alone but can be defined by a novel and non-obvious manufacturing process.

A comprehensive patent strategy often involves a combination of these claim types to build a robust intellectual property portfolio around a valuable chemical compound.

Analysis of Existing Patents Related to Fluorinated Quinoline Derivatives

The patent landscape for fluorinated quinoline derivatives is extensive, with a long history of innovation, particularly in the development of fluoroquinolone antibiotics. Key players in this field have included major pharmaceutical companies such as Bayer AG, Daiichi Sankyo, and Johnson & Johnson. An analysis of the patent landscape reveals several key trends and areas of focus.

Many early patents in this field focused on broad Markush structures, which encompass a large number of related compounds. As the field matured, patents have become more focused on specific compounds with demonstrated advantages, such as improved efficacy, safety profiles, or activity against resistant bacterial strains.

The following table provides a representative, though not exhaustive, list of patents related to fluorinated quinoline carboxylic acids, illustrating the types of claims and the focus of innovation in this area.

Patent NumberAssigneeTitleKey Features
US4670444Bayer AG7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline- and-naphthyridine-3-carboxylic acids and antibacterial agents containing these compoundsComposition of matter claims for a new class of fluoroquinolones, including ciprofloxacin (B1669076).
US5053407Daiichi Pharmaceutical Co., Ltd.(-)-9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] google.comciteline.combenzoxazine-6-carboxylic acid, and antibacterial agent containing the sameComposition of matter claims for the optically active isomer of ofloxacin (B1677185) (levofloxacin), demonstrating a focus on stereochemistry to improve therapeutic properties.
US4795751Kyorin Pharmaceutical Co., Ltd.5-substituted-6,8-difluoroquinolines useful as antibacterial agentsComposition of matter and method of use claims for difluoroquinoline derivatives with antibacterial activity.
US5385900SSP Co., Ltd.Quinoline carboxylic acid derivativesClaims covering novel quinolone carboxylic acid derivatives with antimicrobial activity against both Gram-positive and Gram-negative microorganisms.
US8604020B2Bausch & Lomb Inc.Fluoroquinolone carboxylic acid molecular crystalsClaims directed to a specific crystalline form of a fluoroquinolone, highlighting the importance of solid-state chemistry in pharmaceutical patenting.

Strategic Considerations for Patent Protection of Novel this compound Analogs

For researchers and companies developing novel analogs of this compound, a carefully considered patent strategy is essential. Key strategic considerations include:

Novelty and Non-Obviousness: To be patentable, a new analog must be novel (not previously disclosed) and non-obvious to a person skilled in the art. A thorough prior art search is the first step to assess the patentability of new compounds. The non-obviousness requirement often necessitates demonstrating unexpected properties or advantages over existing compounds.

Breadth of Claims: Drafting broad but defensible claims is crucial. For composition of matter claims, a Markush structure can be used to claim a genus of related compounds, providing broader protection than a claim to a single compound. However, the scope of the claims must be supported by the experimental data in the patent application.

Filing Strategy: An initial provisional patent application can be filed to establish an early priority date. This is a lower-cost option that allows for further development and data collection before filing a more comprehensive non-provisional application within one year. For global protection, an international patent application under the Patent Cooperation Treaty (PCT) can be a strategic choice, allowing the applicant to seek protection in multiple countries simultaneously.

Lifecycle Management: Patent protection can be extended through various strategies, such as patenting new formulations, new methods of use, or improved manufacturing processes. This can help to prolong the commercial exclusivity of a successful drug.

Implications of Intellectual Property for Academic Research and Collaborative Development

The dense patent landscape for fluorinated quinoline carboxylic acids has significant implications for both academic research and collaborative development.

For academic researchers, the existence of broad patents can create challenges for "freedom to operate," potentially limiting the scope of their research without infringing on existing patents. However, patents are also a valuable source of technical information, and the patent literature can provide insights into synthetic routes and structure-activity relationships.

Collaborative development between academia and industry is a common pathway for translating basic research into new therapies. In such collaborations, clear agreements on the ownership and licensing of intellectual property are critical. Universities typically have technology transfer offices to manage their IP and negotiate licensing agreements with industry partners. These agreements can provide a revenue stream for the university and ensure that promising new compounds are developed and brought to market.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,7-Difluoroquinoline-6-carboxylic acid, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves Friedel–Crafts cyclization or carboxylation reactions. For example, fluorinated intermediates can be generated via electrophilic substitution, followed by carboxylation under controlled pH (4–5) to precipitate the product . Challenges include managing competing side reactions (e.g., over-fluorination) and ensuring high purity. Recrystallization using pH adjustment or selective solvent systems (e.g., ethanol/water mixtures) is critical for isolating the compound with >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms fluorination patterns and structural integrity. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography may resolve ambiguities in regiochemistry for derivatives .

Q. What are the primary research applications of fluorinated quinoline carboxylic acids in medicinal chemistry?

  • Methodological Answer : These compounds serve as intermediates for antimicrobial or anticancer agents. For instance, fluorination enhances bioavailability and metabolic stability. Researchers use structure-activity relationship (SAR) studies to modify the quinoline core, testing derivatives against bacterial efflux pumps or kinase targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the carboxylation step of fluorinated quinolines?

  • Methodological Answer : Systematic screening of protecting groups (e.g., quaternary ammonium salts) improves carboxylation efficiency. Adjusting pH during the reaction minimizes side-product formation, as demonstrated in the synthesis of analogous compounds (e.g., 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid) . Design of Experiments (DoE) models can identify optimal temperature and stoichiometry for scalability.

Q. What computational approaches are suitable for predicting the regioselectivity of fluorination in quinoline derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects to predict fluorination sites. Molecular docking studies further assess how fluorination impacts binding affinity to biological targets (e.g., DNA gyrase). Software like Gaussian or Schrödinger Suite is commonly used .

Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Cross-validation with 2D NMR techniques (e.g., HSQC, HMBC) clarifies connectivity. Isotopic labeling (e.g., ¹³C) or variable-temperature NMR may distinguish dynamic effects. Comparative analysis with crystallographic data from related fluorinated quinolines (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) provides benchmarks .

Q. What strategies address solubility limitations of this compound in biological assays?

  • Methodological Answer : Prodrug design (e.g., esterification of the carboxylic acid group) enhances solubility. Co-solvent systems (DMSO/PBS mixtures) or nanoformulation (liposomes) improve dispersion. Parallel solubility screens using nephelometry or UV-Vis spectroscopy identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluoroquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Difluoroquinoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.